molecular formula C12H9N3 B8813785 2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 779-24-8

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8813785
CAS No.: 779-24-8
M. Wt: 195.22 g/mol
InChI Key: ZMVHJRCJDDSDSS-UHFFFAOYSA-N
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Description

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides. This reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The reaction can be efficiently carried out under microwave irradiation, which significantly reduces the reaction time and enhances the yield .

Industrial Production Methods

In an industrial setting, the synthesis of [1,2,4]triazolo[1,5-a]pyridines can be scaled up using similar methodologies. The use of microwave irradiation and eco-friendly conditions makes this process suitable for large-scale production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions typically require controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine, 2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2. These interactions lead to the modulation of various biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific biological activities and the ability to act on multiple molecular targets. Its diverse applications in various fields make it a compound of significant interest in scientific research .

Properties

CAS No.

779-24-8

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)12-13-11-8-4-5-9-15(11)14-12/h1-9H

InChI Key

ZMVHJRCJDDSDSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-pyridine (2.00 g, 21.0 mmol), copper (I) bromide (160 mg, 1.09 mmol), 1,10-phenanthroline monohydrate (225 mg, 1.12 mmol) and benzonitrile (25 mL) was heated in a 50-mL 3-necked flask to 130° C. During 27 h a gentle flow of (O2/N2 5:95) was bubbled through the reaction mixture (>99% conversion, HPLC method see below). The dark brown suspension was then cooled to 0-5° C. and filtered. The filtrate was evaporated at 60° C./0.1 mbar to dryness and the dark brown residue dissolved in DCM (30 mL). The organic solution was washed with water (30 mL), dried over sodium sulphate, filtered and evaporated to yield 6.07 g of crude 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine containing approx. 4 g of residual benzonitrile.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
copper (I) bromide
Quantity
160 mg
Type
catalyst
Reaction Step One

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